Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate
Description
Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate is a chemical compound that is likely to be a derivative of pyridine and phenol, designed for use as a herbicide. The compound is not directly mentioned in the provided papers, but its structure suggests that it is related to the class of compounds discussed in the first paper, which are synthesized for their herbicidal activity against various weeds .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting from 2-chloroisonicotinonitrile and phenols, followed by etherification, hydrolysis, and esterification . Another relevant synthesis method for a similar compound involves the reaction of substituted phenol derivatives with propargyl bromide in the presence of K2CO3 and acetone . These methods provide a foundation for the synthesis of Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate, which would likely follow a similar pathway.
Molecular Structure Analysis
The molecular structure of compounds similar to Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate has been confirmed using 1H NMR and MS spectra . The presence of electron-withdrawing groups, such as the dichloro-pyridyl moiety, would likely influence the stability and reactivity of the molecule. The prop-2-ynyl group suggests the presence of a triple bond, which could be reactive and participate in further chemical transformations .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can undergo nucleophilic substitution reactions facilitated by a strong base like K2CO3 . The presence of a prop-2-ynyl group also opens up possibilities for reactions typical of alkynes, such as addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate can be inferred from related compounds. The herbicidal activity of similar compounds has been demonstrated, with effective inhibition of weed growth at certain concentrations . The solubility, melting point, and other physical properties are not provided but can be estimated based on the functional groups present in the molecule. The antibacterial and antiurease activities of related compounds have been evaluated, suggesting potential biological activities for Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate as well .
Scientific Research Applications
Sorption and Environmental Fate
Research on phenoxy herbicides, such as 2,4-D, has highlighted their interactions with soil and environmental matrices. Sorption experiments have indicated that soil organic matter and iron oxides are significant sorbents for these herbicides. The sorption behavior can be influenced by soil parameters like pH, organic carbon content, and iron oxide content, suggesting environmental persistence and mobility concerns related to similar compounds (Werner et al., 2012).
Wastewater Treatment
The pesticide production industry generates wastewater containing toxic pollutants, including various phenoxy acids. Advanced treatments such as biological processes and granular activated carbon have been utilized to treat high-strength wastewaters, indicating potential methods for mitigating environmental contamination from similar compounds (Goodwin et al., 2018).
Microbial Degradation
The microbial degradation of aryloxyphenoxy-propionate herbicides (AOPPs) is a critical area of study for environmental remediation. Microorganisms capable of degrading AOPPs offer insights into potential bioremediation strategies for related compounds. Metabolic pathways and enzymes involved in the degradation processes have been identified, showcasing the biological mechanisms for mitigating the environmental impact of such herbicides (Zhou et al., 2018).
properties
IUPAC Name |
prop-2-ynyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASALLPQQHGTWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993063 | |
Record name | Chlorazifop propargyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate | |
CAS RN |
72280-52-5 | |
Record name | 2-Propyn-1-yl 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72280-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorazifop-propargyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072280525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorazifop propargyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-2-ynyl 2-[4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy]propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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